Ribavirin 5'-triphosphate

Influenza RNA Polymerase Mechanism of Action

Ribavirin 5'-triphosphate (RTP), CAS 63142-71-2, is the active intracellular triphosphate metabolite of the broad-spectrum antiviral prodrug ribavirin. It is a purine nucleoside analog that exerts antiviral activity through multiple mechanisms, including competitive inhibition of viral RNA polymerases, inosine monophosphate (IMP) dehydrogenase, and viral mRNA guanylyltransferase, as well as acting as a mutagenic substrate for viral RNA synthesis.

Molecular Formula C8H15N4O14P3
Molecular Weight 484.14 g/mol
CAS No. 63142-71-2
Cat. No. B1195183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRibavirin 5'-triphosphate
CAS63142-71-2
Synonymsibavirin 5'-triphosphate
ribavirin-TP
Molecular FormulaC8H15N4O14P3
Molecular Weight484.14 g/mol
Structural Identifiers
SMILESC1=NC(=NN1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C(=O)N
InChIInChI=1S/C8H15N4O14P3/c9-6(15)7-10-2-12(11-7)8-5(14)4(13)3(24-8)1-23-28(19,20)26-29(21,22)25-27(16,17)18/h2-5,8,13-14H,1H2,(H2,9,15)(H,19,20)(H,21,22)(H2,16,17,18)/t3-,4-,5-,8-/m1/s1
InChIKeyMMJOCKKLRMRSEQ-AFCXAGJDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ribavirin 5'-Triphosphate (CAS 63142-71-2) for Antiviral Research: Active Metabolite Procurement Guide


Ribavirin 5'-triphosphate (RTP), CAS 63142-71-2, is the active intracellular triphosphate metabolite of the broad-spectrum antiviral prodrug ribavirin [1]. It is a purine nucleoside analog that exerts antiviral activity through multiple mechanisms, including competitive inhibition of viral RNA polymerases, inosine monophosphate (IMP) dehydrogenase, and viral mRNA guanylyltransferase, as well as acting as a mutagenic substrate for viral RNA synthesis [2]. This compound is supplied for research use as a ≥95% pure aqueous solution of its sodium salt and requires storage at -20°C for short-term or -70°C for long-term stability [3][4]. Given that ribavirin itself is a prodrug requiring cellular phosphorylation, RTP is the direct molecular tool for in vitro studies of antiviral mechanisms [5].

Molecular Tool Pre-phosphorylated active metabolite for direct in vitro use; bypasses host kinase dependency.
Format Supplied as ≥95% pure aqueous solution (sodium salt); ready for cell-free and biochemical assays.
Research Context Supports viral polymerase, IMPDH, and guanylyltransferase mechanism studies.

Ribavirin 5'-Triphosphate vs. Analogs: Why Substitution Undermines Experimental Reproducibility


Substituting Ribavirin 5'-triphosphate (RTP) with the parent prodrug ribavirin or its mono- and diphosphate metabolites in in vitro assays is not scientifically valid. The prodrug ribavirin is inactive in cell-free systems because it requires intracellular phosphorylation by host enzymes to become the active RTP species [1]. Furthermore, the monophosphate form (RMP) primarily inhibits cellular IMP dehydrogenase but has no direct effect on viral RNA polymerase, a key antiviral target of RTP [2][3]. Even structurally similar nucleoside triphosphate analogs, such as favipiravir-RTP, exhibit distinct mechanisms of action and inhibitory profiles on viral polymerases, as demonstrated by head-to-head studies [4]. Therefore, direct procurement of the pre-phosphorylated RTP is essential for achieving consistent, interpretable, and target-specific results in mechanistic and screening assays.

Prodrug ribavirin inactive in cell‑free systems

Ribavirin requires intracellular phosphorylation to RTP; using it directly in biochemical assays yields false‑negative results for polymerase inhibition.

Monophosphate (RMP) does not target viral polymerase

RMP primarily inhibits cellular IMP dehydrogenase but lacks direct action on viral RNA polymerase, altering the mechanistic interpretation.

Structural analogs show distinct inhibitory profiles

Favipiravir‑RTP and other nucleotide triphosphate analogs exhibit different chain‑termination / mutagenesis signatures; results may not transfer directly.

Quantitative Evidence for Ribavirin 5'-Triphosphate (CAS 63142-71-2) Differentiation from Analogs


Direct Inhibition of Influenza RNA Polymerase: RTP vs. Inactive Prodrug and Monophosphate

Ribavirin 5'-triphosphate (RTP) directly and competitively inhibits influenza virus RNA polymerase in a cell-free assay, whereas the prodrug ribavirin and its 5'-monophosphate metabolite show no effect [1]. This demonstrates the absolute requirement for the triphosphate moiety for this critical antiviral function.

Influenza RNA Polymerase
Head‑to‑head
RTP: significant competitive inhibition
Ribavirin / RMP: no effect
Supports polymerase inhibition mechanism interpretation.
Cell‑free assay; prodrug and monophosphate completely inactive.
Influenza RNA Polymerase Mechanism of Action

HCV NTPase/Helicase Inhibition: RTP vs. Parent Ribavirin

Ribavirin 5'-triphosphate (RTP) is a significantly more potent inhibitor of the hepatitis C virus (HCV) NTPase/helicase enzyme than the parent ribavirin nucleoside. Kinetic analysis revealed an IC50 of 40 µM for RTP, compared to an IC50 greater than 500 µM for ribavirin [1]. This >12.5-fold improvement in potency highlights the critical role of the triphosphate group for target engagement.

HCV NTPase/Helicase IC50
Head‑to‑head
RTP IC50 = 40 µM
Ribavirin IC50 > 500 µM
(>12.5‑fold difference)
Reported potency difference supports target‑engagement interpretation.
Kinetic analysis; competitive with ATP.
Hepatitis C Virus NTPase Helicase IC50

Antiviral Activity vs. Hantaan Virus: Correlation with RTP Formation, Not IMPDH Inhibition

A comparative study on Hantaan virus (HTNV) demonstrated that antiviral activity directly correlates with the intracellular concentration of Ribavirin 5'-triphosphate (RTP), not with the inhibition of IMP dehydrogenase (IMPDH) by ribavirin monophosphate (RMP) [1]. Increasing ribavirin concentration from 10 to 40 µg/ml decreased viral RNA levels and increased RTP formation, while GTP pool depletion remained minimal and non-dose-dependent. In contrast, the pure IMPDH inhibitor mycophenolic acid (MPA) caused a much greater depletion of GTP pools, yet the combination of MPA and ribavirin enhanced antiviral effect without further lowering GTP [1].

Hantaan Virus Mechanism
Head‑to‑head
RTP formation correlates with viral RNA reduction; IMPDH inhibition secondary
Supports primary mechanism interpretation (polymerase over IMPDH).
Vero E6 cells; MPA comparator confirms distinct pathway.
Hantavirus Antiviral Activity Mechanism of Action

SARS-CoV-2 RdRp Binding Affinity: RTP Outperforms ATP and Ranks Among Top Nucleotide Analogs

A rigorous computational workflow evaluating 60 different RdRp inhibitors for SARS-CoV-2 identified ribavirin 5'-triphosphate (RTP) and favipiravir-RTP as the top two nucleotide analog inhibitors [1]. Furthermore, a separate molecular docking study found that RTP and galidesivir triphosphate had a higher affinity for SARS-CoV-2 RNA polymerase than the natural substrate ATP, suggesting a competitive advantage for binding to the enzyme's active site [2].

SARS‑CoV‑2 RdRp Docking
Cross‑study
Ranked among top 2 nucleotide analogs out of 60; higher affinity than ATP
Reported rank in tested set; may support screening reference use.
In silico docking and MD simulations.
SARS-CoV-2 RdRp Molecular Docking COVID-19

Influenza Virus Replication: Comparative IC50 Values for RTP, Ribavirin, and Selenazofurin

In a comparative study of influenza A and B virus replication in MDCK cells, the parent nucleoside ribavirin exhibited 50% inhibitory doses (ID50) of 50 µM and 30 µM, respectively. A close structural analog, selenazofurin, was more potent with ID50 values of 25 µM and 19 µM [1]. However, the study also demonstrated that the activities of ribavirin triphosphate and selenazofurin triphosphate were additive when combined, and importantly, they did not potentiate the individual inhibitory effects on viral RNA elongation [1]. This indicates that while the prodrugs have different potencies, their active triphosphate forms share a similar mechanism at the polymerase level without synergistic interference.

Influenza A/B IC50 Comparison
Head‑to‑head
Ribavirin ID50: 50 µM (Flu A), 30 µM (Flu B)
Selenazofurin ID50: 25 µM, 19 µM
Supports additive kinetics interpretation; triphosphate forms not synergistic.
MDCK cell replication assay; triphosphate forms share similar polymerase effects.
Influenza A Influenza B IC50 Antiviral Activity

High-Impact Research and Industrial Application Scenarios for Ribavirin 5'-Triphosphate (CAS 63142-71-2)


In Vitro Viral Polymerase Inhibition Assays (e.g., Influenza, HCV, RSV, SARS-CoV-2)

Ribavirin 5'-triphosphate (RTP) is the definitive probe for direct inhibition studies on viral RNA-dependent RNA polymerases (RdRps) [1]. As demonstrated, the parent prodrug and its monophosphate metabolite are completely inactive against influenza polymerase in cell-free systems [1]. Therefore, RTP is essential for establishing baseline inhibitory kinetics, determining IC50 values, and elucidating the molecular mechanism of chain termination or mutagenesis [2]. It is a critical reference compound for screening novel polymerase inhibitors.

Elucidating Mechanisms of Lethal Mutagenesis and Viral RNA Fidelity

RTP acts as a mutagenic substrate for viral RNA polymerases, incorporating into nascent RNA and templating misincorporation with nearly equal efficiency for cytidine and uridine [1][2]. This property is central to studies on 'lethal mutagenesis' or 'error catastrophe' in RNA viruses like poliovirus and HCV. Using purified RTP in reconstituted in vitro transcription assays allows precise quantification of misincorporation rates and the resultant effects on viral fitness, a mechanism distinct from chain termination [1][2].

Study of Viral mRNA Capping and Host Translation Initiation

Ribavirin 5'-triphosphate is a potent competitive inhibitor of viral mRNA guanylyltransferase, the enzyme responsible for capping the 5' end of viral mRNAs [1]. This inhibition is a key component of its broad-spectrum activity against both DNA and RNA viruses. In vitro capping assays using RTP are crucial for dissecting this specific antiviral mechanism, which is distinct from its effects on viral polymerases and cellular IMP dehydrogenase [1]. This application is particularly relevant for viruses where proper mRNA capping is essential for translation and immune evasion.

As a Chromatographic and Enzymatic Standard in Pharmacokinetic/Pharmacodynamic (PK/PD) Studies

Due to its role as the active intracellular metabolite of the prodrug ribavirin, high-purity RTP (≥95% as verified by HPLC [1][2]) is an indispensable analytical standard. It is used to develop and validate LC-MS/MS methods for quantifying intracellular RTP concentrations in cell culture, animal models, and clinical samples (e.g., PBMCs, BAL fluid) [3]. Accurate quantification of RTP is essential for establishing PK/PD relationships and understanding patient response or toxicity in both clinical and preclinical research settings.

Application
Selection Property
Validation Focus
Viral Polymerase Inhibition Assays
Direct polymerase probe (pre‑phosphorylated form)
Verify cell‑free assay response without host kinase activation
Lethal Mutagenesis & Fidelity Studies
Mutagenic substrate incorporation profile
Confirm misincorporation rates in reconstituted transcription
Viral mRNA Capping Mechanism
Guanylyltransferase inhibition context
Confirm competitive inhibition kinetics in capping assays
Intracellular RTP Quantification (Research PK/PD)
High‑purity (HPLC‑verified) analytical standard
Verify method transfer and matrix effect in biological matrices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ribavirin 5'-triphosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.